Regioisomeric Substitution Pattern and Molecular Topology
The target compound is a regioisomer of 4-benzyloxy-2-(dimethylamino)pyrimidine-5-boronic acid (CAS 205672-21-5), which is structurally identical in molecular weight and formula but possesses a different substitution pattern (2-benzyloxy/4-dimethylamino vs. 4-benzyloxy/2-dimethylamino). This regioisomerism leads to distinct molecular topologies that affect non-covalent interactions and chromatographic behavior . While both compounds share a molecular weight of 273.10 g/mol, the target compound's specific substitution yields a different rotatable bond count (5 vs. potentially 4 for the regioisomer) and altered hydrogen bond acceptor/donor geometry, which is critical for applications requiring precise molecular recognition or purification .
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | 2-Benzyloxy-4-dimethylamino substitution on pyrimidine core |
| Comparator Or Baseline | 4-Benzyloxy-2-dimethylamino substitution on pyrimidine core (CAS 205672-21-5) |
| Quantified Difference | Regioisomers with identical molecular weight (273.10 g/mol) but distinct substitution patterns |
| Conditions | Structural analysis and computational modeling |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for achieving desired regioselectivity in cross-coupling reactions and for obtaining the intended biological activity in medicinal chemistry campaigns.
